molecular formula C31H57NO2 B095095 Tetrahexylammonium benzoate CAS No. 16436-29-6

Tetrahexylammonium benzoate

Cat. No.: B095095
CAS No.: 16436-29-6
M. Wt: 475.8 g/mol
InChI Key: PSEQWFPWQRZBOO-UHFFFAOYSA-M
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Description

Tetrahexylammonium benzoate is an organic compound with the molecular formula C31H57NO2. It is a quaternary ammonium salt formed by the combination of tetrahexylammonium and benzoate ions. This compound is known for its applications in various fields, including chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahexylammonium benzoate can be synthesized through the reaction of tetrahexylammonium hydroxide with benzoic acid. The reaction typically occurs in a solvent such as methanol, where tetrahexylammonium hydroxide is neutralized by benzoic acid to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of benzoic acid derivatives.

    Reduction: The compound can also participate in reduction reactions, although these are less common.

    Substitution: Substitution reactions involving the benzoate group are possible, where the benzoate ion can be replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Tetrahexylammonium benzoate has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be used in studies involving ion transport and membrane permeability.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

  • Tetrahexylammonium chloride
  • Tetrahexylammonium bromide
  • Tetraheptylammonium benzoate

Comparison: Tetrahexylammonium benzoate is unique due to its specific combination of tetrahexylammonium and benzoate ions, which imparts distinct properties such as solubility and reactivity. Compared to other quaternary ammonium salts, it offers advantages in certain catalytic applications and industrial processes.

Biological Activity

Tetrahexylammonium benzoate (THAB) is a quaternary ammonium compound that has garnered attention for its diverse biological activities and applications in various scientific fields. This article delves into the biological activity of THAB, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

THAB is characterized by a tetrahexylammonium cation and a benzoate anion, resulting in a molecular formula of C₂₃H₄₁NO₂. It is typically a liquid salt at room temperature, exhibiting surfactant properties that facilitate its role as a phase transfer catalyst in chemical reactions .

Target Interactions

THAB primarily interacts with biological membranes and cellular components through its lipophilic hexyl groups, which enhance its solubility in organic solvents while allowing interaction with aqueous environments. This unique property enables THAB to function effectively in biphasic systems, promoting the migration of reactants across phase boundaries .

Blocking Action

Research indicates that THAB can block various ion channels, including calcium- and voltage-activated potassium channels and nicotinic acetylcholine receptors. This blocking action can lead to significant physiological effects, such as vasodilation and alterations in cellular signaling pathways .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of THAB against various bacterial strains. For instance, it has shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The observed bacteriolytic activity suggests potential applications in antimicrobial therapies .

Antiproliferative Effects

THAB has also been investigated for its antiproliferative effects on eukaryotic cells. In vitro studies using human colon cancer cell lines demonstrated cytotoxic activity, indicating that THAB may have therapeutic potential in cancer treatment. The mechanisms underlying these effects are still under investigation but may involve disruption of cellular processes related to growth and division .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial effects of THAB using disk-diffusion methods against several bacterial strains. Results indicated inhibition zones ranging from 37.63% to 80.47%, demonstrating its effectiveness as an antibacterial agent .
  • Cytotoxicity Assessment : In another study focusing on cancer cells, THAB was tested for cytotoxicity using the MTT assay. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Applications in Research

THAB's unique properties make it valuable in various research applications:

  • Phase Transfer Catalysis : THAB facilitates reactions between immiscible phases, enhancing reaction rates in biphasic systems.
  • Electrochemistry : Its surfactant properties are utilized in electrochemical analyses where it acts as a supporting electrolyte.
  • Green Chemistry : As a catalyst in organic synthesis, THAB contributes to environmentally friendly chemical processes by reducing waste and energy consumption .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaUnique Features
Tetrabutylammonium BenzoateC₁₈H₃₃NO₂Shorter alkyl chain; common catalyst
Tetraoctylammonium BenzoateC₂₄H₄₉NO₂Longer alkyl chain; higher lipophilicity
Tetraethylammonium BenzoateC₁₄H₃₁NO₂Shortest alkyl chain; less effective surfactant

Properties

IUPAC Name

tetrahexylazanium;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N.C7H6O2/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-24H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEQWFPWQRZBOO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20256-54-6 (Parent)
Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1)
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DSSTOX Substance ID

DTXSID3066059
Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate
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Molecular Weight

475.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16436-29-6
Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1)
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Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1)
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Record name Tetrahexylammonium benzoate
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Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1)
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Record name 1-Hexanaminium, N,N,N-trihexyl-, benzoate
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Record name Tetrahexylammonium benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Tetrahexylammonium benzoate unique compared to other molten salts studied as solvents?

A1: this compound stands out because it's a liquid at room temperature (25 °C). [] This property makes it potentially valuable as a solvent for chemical reactions or electrochemical studies without needing external heating. Many other organic salts with large alkyl chains, like those mentioned in the research, likely have much higher melting points.

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